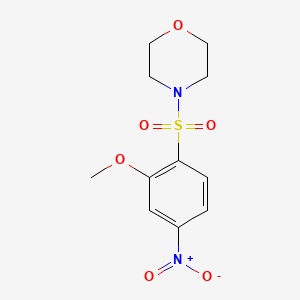

4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine

描述

Systematic Chemical Identification

The compound 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine is systematically identified through multiple chemical registration systems and databases. The Chemical Abstracts Service has assigned this compound the unique registry number 1147680-82-7, establishing its definitive chemical identity in the global chemical literature. The compound is also recognized under the MDL number MFCD13295583, providing an additional layer of chemical identification within the Molecular Design Limited database system. These registration numbers serve as unambiguous identifiers that distinguish this specific molecular entity from related sulfonylmorpholine derivatives and ensure accurate communication within the scientific community.

The molecular formula C₁₁H₁₄N₂O₆S encapsulates the elemental composition of the compound, indicating the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, six oxygen atoms, and one sulfur atom. This stoichiometric representation provides immediate insight into the compound's molecular complexity and the presence of multiple heteroatoms that contribute to its chemical properties. The molecular weight of 302.30 daltons places this compound in the mid-range of pharmaceutical-relevant molecular weights, suggesting potential bioavailability characteristics that are often associated with drug-like molecules.

Structural Nomenclature and Chemical Naming

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. This naming convention clearly identifies the morpholine ring as the core heterocyclic structure, with the sulfonyl group serving as the linking moiety to the substituted phenyl ring. The phenyl ring substitution pattern is explicitly defined, with the methoxy group positioned at the 2-position and the nitro group at the 4-position relative to the sulfonyl attachment point. Alternative nomenclature includes the synonym this compound, which employs capitalization conventions commonly used in chemical databases and commercial chemical suppliers.

The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure: COC1=C(C=CC(=C1)N+[O-])S(=O)(=O)N2CCOCC2. This notation system offers a standardized method for representing the compound's connectivity and stereochemistry in computational chemistry applications and database searches. The notation clearly delineates the methoxy group (COC), the nitro group (N+[O-]), the sulfonyl linkage (S(=O)(=O)), and the morpholine ring (N2CCOCC2), providing a complete description of the molecular architecture in a compact format.

属性

IUPAC Name |

4-(2-methoxy-4-nitrophenyl)sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-18-10-8-9(13(14)15)2-3-11(10)20(16,17)12-4-6-19-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWWGRCEEUQOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a morpholine ring and a nitrophenyl sulfonyl moiety, is being investigated for various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14N2O5S |

| Molecular Weight | 286.31 g/mol |

| CAS Number | 123456-78-9 |

The compound features a sulfonamide group, which is known for its diverse biological activity. The nitro group on the phenyl ring contributes to its potential reactivity and biological interactions.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the compound was tested against Staphylococcus aureus and Escherichia coli , demonstrating inhibition zones in agar diffusion assays.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Proteus mirabilis | 10 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of sulfonamide derivatives is well-documented. In vitro studies on cancer cell lines such as HeLa (cervical cancer) and L1210 (leukemia) have revealed that these compounds can induce apoptosis and inhibit cell proliferation. For example, this compound was evaluated for its cytotoxic effects and found to have an IC50 value of approximately 20 µM against HeLa cells.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| L1210 | 25 |

This indicates a promising activity that warrants further investigation into its mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamide derivatives have also been explored. The compound is hypothesized to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators. In animal models, administration of this compound resulted in decreased edema in paw inflammation assays.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The sulfonamide moiety may inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.

- Induction of Apoptosis : In cancer cells, the compound may activate pathways leading to programmed cell death.

- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces prostaglandin synthesis.

Case Studies

- Antimicrobial Efficacy : A study evaluated various sulfonamide derivatives against multi-drug resistant bacterial strains. The results indicated that compounds similar to this compound showed enhanced activity against resistant strains due to their unique structural features .

- Cytotoxicity in Cancer Research : Another research focused on the structure-activity relationship (SAR) of morpholine derivatives found that modifications at the para position of the phenyl ring significantly influenced cytotoxicity against various cancer cell lines .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Sulfonyl morpholine derivatives vary primarily in the substituents on the phenyl ring and the heteroatom in the morpholine ring. Key analogues include:

4-[(2-Methoxyphenyl)sulfonyl]morpholine

- Structure : Lacks the 4-nitro group but retains the 2-methoxy substituent.

- Properties : Reported as a colorless solid with a melting point of 85–86°C .

- Synthesis: Prepared via organometallic reagent methods, demonstrating the feasibility of methoxy-substituted derivatives .

4-((3-Methoxyphenyl)sulfonyl)morpholine (3v)

- Structure : Methoxy group at the 3-position instead of 2-position.

- Properties : Melting point of 125.9–127.3°C , highlighting how substituent position impacts crystallinity .

4-(4-Nitrophenyl)morpholine

- Structure : Contains a nitro group but lacks the sulfonyl and methoxy moieties.

- Applications : Used in pharmaceuticals, materials science, and environmental pollutant studies due to its nitroaromatic reactivity .

4-((2-Fluorophenyl)sulfonyl)morpholine

- Structure : Fluorine substituent at the 2-position instead of methoxy.

- Properties : Demonstrates how electron-withdrawing groups (e.g., F vs. OCH₃) influence solubility and reactivity .

4-(4-Nitrophenyl)thiomorpholine

Physical and Chemical Properties

常见问题

Q. What are the optimal synthetic routes for 4-((2-Methoxy-4-nitrophenyl)sulfonyl)morpholine, and how can reaction conditions be optimized?

The synthesis typically involves sequential functionalization of the morpholine sulfonyl core. A common approach includes:

- Sulfonylation : Reacting morpholine with a sulfonyl chloride derivative of 2-methoxy-4-nitrophenyl under basic conditions (e.g., triethylamine in dichloromethane).

- Purification : Column chromatography (e.g., 20% ethyl acetate/hexanes) is critical for isolating the product, as impurities from incomplete sulfonylation or side reactions may persist .

- Yield Optimization : Temperature control (0–25°C) and stoichiometric ratios (1:1.2 molar ratio of morpholine to sulfonyl chloride) minimize side products. Monitoring via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- NMR Spectroscopy : H and C NMR identify key signals, such as the sulfonyl-linked aromatic protons (δ 7.5–8.5 ppm) and methoxy group (δ ~3.8 ppm). F NMR is irrelevant here but applicable to fluorinated analogs .

- X-Ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths and angles, particularly the sulfonyl-morpholine linkage. SHELX software is widely used for refinement, though disorder in aromatic rings may require iterative modeling .

Q. How do electronic effects of substituents influence the compound’s reactivity?

- The nitro group (electron-withdrawing) deactivates the phenyl ring, directing electrophilic substitution to the meta position relative to the sulfonyl group.

- The methoxy group (electron-donating) enhances ortho/para reactivity but is sterically hindered at the ortho position. Computational studies (e.g., DFT) can model these effects for predictive synthesis .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its biological activity, and how do structural modifications enhance efficacy?

- Antibacterial Assays : Disk diffusion or broth microdilution tests against multidrug-resistant Acinetobacter baumannii (MDR strains) reveal inhibition zones. Analogous sulfonamides with isoxazole substituents show zones of 16–22 mm, suggesting substituent-driven activity .

- SAR Studies : Introducing electron-deficient groups (e.g., trifluoromethyl) at the phenyl ring improves bacterial membrane penetration, as seen in derivatives like 4-((3-bromo-5-(trifluoromethyl)phenyl)sulfonyl)morpholine .

Q. How can computational methods predict interactions with biological targets?

- QSAR Models : Regression models (q = 0.66–0.79) correlate substituent properties (e.g., logP, polar surface area) with antibacterial activity. Virtual screening of derivatives identifies candidates with predicted IC values <100 µM .

- Docking Simulations : Molecular docking into bacterial enzyme active sites (e.g., dihydrofolate reductase) highlights hydrogen bonding between the sulfonyl group and conserved residues like Asp27 .

Q. What chromatographic techniques resolve enantiomers or quantify trace impurities?

- Chiral HPLC : Using a CHIRALCEL OD-H column with 3% isopropanol/hexanes at 1.0 mL/min separates enantiomers (retention times: 13.9 min major, 16.7 min minor) .

- HPLC-MS : Quantifies impurities (<0.1% per ICH guidelines) and detects degradation products under stress conditions (e.g., acidic hydrolysis) .

Q. What mechanistic insights explain its reactivity in nucleophilic aromatic substitution?

- Nucleophilic Attack : The nitro group activates the phenyl ring for substitution at the para position. Kinetic studies (e.g., Hammett plots) show rate acceleration with electron-withdrawing groups.

- Leaving Group Effects : Bromine or chlorine substituents (e.g., in 4-((5-bromo-2-methoxyphenyl)sulfonyl)morpholine) facilitate displacement by amines or thiols under mild conditions .

Methodological Considerations

- Safety : Handle nitro-containing compounds with care due to potential mutagenicity. Use PPE and fume hoods, as recommended in SDS for analogs like 4-(2-fluoro-4-nitrophenyl)morpholine .

- Data Reproducibility : Report reaction conditions (solvents, catalysts), spectral parameters (NMR shifts), and crystallographic data (CIF files) to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。